2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is a complex organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-nitrophenol to form 2-bromo-4-nitrophenol. This is followed by the reaction with an appropriate alkyl halide to form 2-bromo-4-nitrophenoxy intermediate.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 3-bromobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amine derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenoxy)ethyl 5-bromo-2-furoate
- 4-bromophenyl 4-bromobenzoate
Uniqueness
2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is unique due to the combination of bromine and nitro groups, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H13Br2N3O4 |
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Molecular Weight |
471.10 g/mol |
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-[(E)-1-(3-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br2N3O4/c1-10(11-3-2-4-12(17)7-11)19-20-16(22)9-25-15-6-5-13(21(23)24)8-14(15)18/h2-8H,9H2,1H3,(H,20,22)/b19-10+ |
InChI Key |
BYSRILHQKJCZCZ-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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